molecular formula C13H9ClN4OS B11961232 4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione

4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B11961232
M. Wt: 304.76 g/mol
InChI Key: HXFBDUNKAVHCRG-OVCLIPMQSA-N
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Description

4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains a triazole ring, a furyl group, and a chlorobenzylidene moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction using furfural or its derivatives.

    Formation of the Benzylidene Moiety: The chlorobenzylidene group can be introduced through a condensation reaction with 4-chlorobenzaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions could target the imine or triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be studied for its potential antimicrobial or antifungal properties, given the presence of the triazole ring, which is known for such activities.

Medicine

In medicine, research might focus on its potential anticancer properties, exploring its effects on various cancer cell lines and its mechanism of action.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit the synthesis of essential proteins or disrupt cell membranes. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation through specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-METHYLBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-NITROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in the presence of the chlorobenzylidene moiety, which might impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9ClN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+

InChI Key

HXFBDUNKAVHCRG-OVCLIPMQSA-N

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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